molecular formula C9H18N4O2 B1280418 Tert-butyl N-(4-azidobutyl)carbamate CAS No. 129392-85-4

Tert-butyl N-(4-azidobutyl)carbamate

Cat. No. B1280418
CAS RN: 129392-85-4
M. Wt: 214.27 g/mol
InChI Key: KIYMIEPOGRDHRF-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-azidobutyl)carbamate is a compound with the molecular formula C9H18N4O2 . It is also known by other names such as 4-Azido-N-Boc-1-butanamine, Carbamic acid, N-(4-azidobutyl)-, 1,1-dimethylethyl ester . This compound is a N-Boc protected crosslinker .


Synthesis Analysis

The compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . The IUPAC name is tert-butyl N-(4-azidobutyl)carbamate . The InChI is InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) .


Chemical Reactions Analysis

Tert-butyl N-(4-azidobutyl)carbamate is a N-Boc protected crosslinker . It can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 214.14297583 g/mol . The topological polar surface area is 52.7 Ų .

Scientific Research Applications

Click Chemistry

“4-Azido-N-Boc-1-butanamine” is often used in Click Chemistry . This compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the synthesis of complex molecules for research purposes.

Crosslinking Agent

This compound is a N-Boc protected crosslinker . Crosslinkers are used in various fields of research, including materials science and biochemistry, to create connections between different molecules.

Synthesis of Other Compounds

“4-Azido-N-Boc-1-butanamine” can be used in the synthesis of other compounds . For example, it can be used in the acetonization process, Boc protection, and N-methoxy-N-methyl amidation .

Reagent Grade Compound

This compound is often used as a reagent grade compound for research use only . This means it’s used in laboratory settings to cause chemical reactions.

Deprotection under Mild Acidic Conditions

The Boc group in “4-Azido-N-Boc-1-butanamine” can be deprotected under mild acidic conditions to form the free amine . This property is useful in various chemical synthesis processes.

Building Blocks in Chemical Research

“4-Azido-N-Boc-1-butanamine” serves as a building block in chemical research . It’s used in the synthesis of larger, more complex molecules.

properties

IUPAC Name

tert-butyl N-(4-azidobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYMIEPOGRDHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462652
Record name Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129392-85-4
Record name 1,1-Dimethylethyl N-(4-azidobutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129392-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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